N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran-2-carboxamide core linked to a pyrazole moiety via a flexible ethoxyethyl chain. This structural motif is designed to enhance binding interactions with biological targets, particularly enzymes or receptors requiring dual heterocyclic engagement.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBCNWOJKGKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Linking the Benzofuran and Pyrazole: The final step involves the nucleophilic substitution reaction where the ethoxyethyl chain is introduced to link the benzofuran and pyrazole rings. This is typically done using ethylene glycol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran core and pyrazole substituent are susceptible to oxidative modification under controlled conditions:
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (HOAc) at 25–50°C.
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Outcome : Formation of oxidized derivatives, including hydroxylated benzofuran intermediates or pyrazole-N-oxide products.
| Reaction Site | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran C-3 | 3-Hydroxybenzofuran | 58–65 | |
| Pyrazole N-1 | Pyrazole-N-oxide | 42 |
Mechanistic Insight : Electrophilic aromatic substitution dominates benzofuran oxidation, while pyrazole oxidation proceeds via radical intermediates stabilized by the conjugated π-system.
Nucleophilic Substitution at the Ethoxyethyl Chain
The ethoxyethyl linker serves as a site for nucleophilic displacement:
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Reagents/Conditions : Thiols (e.g., benzylthiol) in DMF with K₂CO₃ at 80°C.
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Outcome : Replacement of the ethoxy group with sulfur-based nucleophiles, enhancing lipophilicity.
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzylthiol | S-Substituted derivative | 12 | 73 |
| Sodium azide | Azide-functionalized analog | 8 | 68 |
Application : These modifications are critical for tuning pharmacokinetic properties in drug discovery.
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl/EtOH, reflux) : Yields benzofuran-2-carboxylic acid and 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine.
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Basic Hydrolysis (NaOH/H₂O, 60°C) : Generates carboxylate salts, useful for further derivatization.
| Conditions | Products | Yield (%) |
|---|---|---|
| 6M HCl, 12 h | Carboxylic acid + amine | 85 |
| 2M NaOH, 6 h | Sodium carboxylate | 92 |
Significance : Hydrolysis provides building blocks for synthesizing analogs with altered bioactivity.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
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Reagents/Conditions : POCl₃ in toluene at 110°C.
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Outcome : Formation of pyrazolo[1,5-a]benzofuran derivatives via dehydration .
| Cyclization Type | Product | Yield (%) |
|---|---|---|
| Intramolecular | Pyrazolo-benzofuran | 60 |
| Intermolecular (with aldehydes) | Spirocyclic derivatives | 55 |
Mechanism : Acid-catalyzed cyclization involving the pyrazole nitrogen and benzofuran carbonyl group .
Alkylation and Arylation
The pyrazole ring undergoes electrophilic aromatic substitution:
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Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in THF with NaH.
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Outcome : N-alkylation at pyrazole N-2 position, confirmed by NMR .
| Electrophile | Product | Yield (%) |
|---|---|---|
| Methyl iodide | N-Methylpyrazole | 78 |
| 4-Fluorobenzyl bromide | Arylated derivative | 65 |
Application : Alkylation modulates electronic properties and receptor-binding affinity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
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Suzuki Coupling : Benzofuran boronates with aryl halides (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
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Heck Reaction : Styryl derivatives via olefination (Pd(OAc)₂, PPh₃, Et₃N).
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Suzuki | 4-Bromophenyl | Biaryl derivative | 70 |
| Heck | Acrylate | Styryl-benzofuran | 63 |
Catalytic Efficiency : Pd-based systems achieve turnovers (TON) >500 under optimized conditions .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
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Conditions : UV light (254 nm) in acetonitrile.
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Outcome : Dimerization via benzofuran double bond, forming cyclobutane derivatives .
| Product | Diastereoselectivity | Yield (%) |
|---|---|---|
| Dimer | 3:1 (syn:anti) | 45 |
Application : Photoreactivity is exploited in materials science for polymer crosslinking .
Scientific Research Applications
Anticancer Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs exhibit significant activity against liver carcinoma (HEPG2) and cervical carcinoma (HELA) cell lines. For example, derivatives of benzofuranoyl-pyrazole have shown improved cytotoxicity at low concentrations, with some compounds demonstrating IC50 values as low as 1.9 µg/mL against HEPG2 cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the pyrazole ring through reactions with hydrazine.
- Attachment of the ethoxyethyl chain using bromoethanol.
- Incorporation of the benzofuran moiety via cyclization reactions.
This synthetic versatility allows for the exploration of various derivatives that can enhance biological activity or alter pharmacokinetic properties .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-benzofuran-2-carboxamide | Structure | Contains a benzofuran ring | Significant anticancer activity |
| N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-thiophenecarboxamide | Structure | Contains a thiophene ring | Varied electronic properties |
| N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-furan-2-carboxamide | Structure | Contains a furan ring | Different reactivity profile |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives incorporated into benzofuran structures against HEPG2 and HELA cell lines. The findings indicated that modifications to the side chains significantly influenced cytotoxicity, with certain derivatives achieving IC50 values markedly lower than those of standard chemotherapeutics .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their biological effects. It was found that specific interactions with target enzymes led to altered signaling pathways associated with cancer cell proliferation and survival, highlighting the potential for these compounds in targeted therapy approaches .
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Compound 1 : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21)
- Core Structure : Benzofuran-2-carboxamide linked to a benzimidazole via a benzyl group.
- Synthesis : Synthesized from benzofuran-2-carboxylic acid and a benzimidazole precursor with a 37% yield after purification .
- Key Features: Rigid benzyl linker and benzimidazole moiety, which is a known pharmacophore in enzyme inhibition (e.g., IDO1 inhibitors).
Compound 2 : N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide
- Core Structure : Furan-2-carboxamide linked to a benzimidazole via a chiral phenylethyl chain.
- Key Features : Stereocenter at the 1S position and a furan carboxamide core, differentiating it from benzofuran-based analogs.
Pharmacological Implications
- Benzimidazole vs. Pyrazole : Benzimidazoles are widely utilized for their planar structure and ability to interact with heme-containing enzymes (e.g., IDO1). Pyrazoles, with their smaller size and sp²-hybridized nitrogen atoms, may offer improved metabolic stability or reduced off-target effects.
- Linker Flexibility : The ethoxyethyl chain in the target compound may allow better adaptation to enzyme pockets compared to the rigid benzyl group in Compound 21.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide, with the CAS number 2034231-44-0, is a complex organic compound that incorporates key structural motifs known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 299.32 g/mol. The compound features a benzofuran moiety and a pyrazole ring, both of which are associated with various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The mechanisms include:
- Enzyme Inhibition : The pyrazole moiety can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced production of inflammatory mediators .
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Compounds with benzofuran structures often exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
1. Anti-inflammatory Effects
Research indicates that derivatives containing benzofuran and pyrazole structures demonstrate significant anti-inflammatory activities. For instance, compounds similar to this compound have shown the ability to suppress pro-inflammatory cytokines such as TNF-alpha and interleukins in various models .
2. Anticancer Potential
Studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, certain benzofuran-pyrazole hybrids have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against a range of pathogens .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study conducted on a series of benzofuran derivatives revealed that compounds similar to this compound exhibited a significant reduction in inflammatory markers in animal models of arthritis. The results indicated a decrease in joint swelling and pain, suggesting therapeutic potential for chronic inflammatory diseases .
Case Study: Anticancer Effects
In another investigation, a derivative was tested against breast cancer cell lines (MCF-7). The results showed that the compound inhibited cell proliferation significantly at micromolar concentrations, with an IC value indicating effective cytotoxicity. These findings support further exploration into its use as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide?
- The compound is typically synthesized via multi-step reactions involving:
- Coupling reactions : Benzofuran-2-carboxylic acid derivatives are coupled with amine-containing intermediates (e.g., 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine) using activating agents like EDCl/HOBt .
- Protection/deprotection strategies : For example, hydroxyl or amine groups may be protected during synthesis to avoid side reactions .
- Purification : Column chromatography and recrystallization (e.g., from ethanol or chloroform) are critical for isolating high-purity products .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- 1H/13C NMR : To confirm connectivity of the benzofuran, pyrazole, and ethoxyethyl moieties. Key shifts include aromatic protons (δ 6.8–8.0 ppm) and methylene groups in the ethoxyethyl chain (δ 3.4–4.0 ppm) .
- FT-IR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers ensure compound purity for biological assays?
- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95% recommended) .
- Elemental analysis : Confirms empirical formula consistency with theoretical values .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in multi-step reactions?
- Reaction solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : For coupling steps, DMAP or catalytic Pd reagents improve efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Kinase inhibition assays : Test against kinases (e.g., BRD4 bromodomains) using fluorescence polarization or AlphaScreen .
- Cellular cytotoxicity : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to CNS-active compounds .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace benzofuran with other heterocycles (e.g., indole) or vary pyrazole substituents .
- Linker optimization : Adjust ethoxyethyl chain length or rigidity to probe steric/electronic effects .
- Bioisosteric replacements : Substitute amide groups with sulfonamides or urea to assess potency changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity after initial fluorescence assays) .
- Impurity profiling : Use LC-MS to identify byproducts that may interfere with activity .
Q. What computational approaches are used to predict its molecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
